2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C11H17ClNO2 It is a white crystalline solid that is soluble in water and organic solvents
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
- 2-(2-chloro-3,4-dimethoxyphenyl)propan-1-amine
- 2-(2-chloro-3,4-dimethoxyphenyl)butan-2-amine
Uniqueness
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine hydrochloride is unique due to its specific structural features, such as the presence of both chloro and dimethoxy groups on the phenyl ring, which influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications .
Properties
CAS No. |
2551119-72-1 |
---|---|
Molecular Formula |
C11H17Cl2NO2 |
Molecular Weight |
266.2 |
Purity |
95 |
Origin of Product |
United States |
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